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Compound of Interest

Compound Name: 1-Bromohexadecane

Cat. No.: B154569 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

functionalization of carbon nanotubes (CNTs) using 1-bromohexadecane. This process

enhances the lipophilicity of CNTs, improving their dispersion in non-polar organic solvents and

facilitating their application as drug delivery vehicles for hydrophobic therapeutic agents.

Introduction
Carbon nanotubes, due to their unique structural and mechanical properties, have emerged as

promising candidates for various biomedical applications, including drug delivery. However,

their inherent hydrophobicity and tendency to agglomerate in aqueous and many organic

solvents limit their practical use.[1] Covalent functionalization of CNTs with long alkyl chains,

such as the hexadecyl group from 1-bromohexadecane, can significantly improve their

solubility and dispersibility in organic media.[2] This modification is particularly advantageous

for the formulation and delivery of poorly water-soluble drugs.

The primary method for attaching 1-bromohexadecane to CNTs involves a two-step process:

Oxidation of CNTs: Introduction of carboxylic acid groups (-COOH) onto the surface of the

CNTs.
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Esterification: Reaction of the carboxylated CNTs with 1-bromohexadecane to form ester

linkages.

This functionalization strategy allows for the creation of a hydrophobic surface on the CNTs,

which can enhance the loading capacity of lipophilic drugs through hydrophobic interactions.

Key Applications in Drug Development
The functionalization of CNTs with 1-bromohexadecane offers several advantages for drug

development:

Enhanced Solubility of Hydrophobic Drugs: The long alkyl chains create a non-polar

environment on the CNT surface, which can effectively encapsulate and solubilize

hydrophobic drug molecules.

Improved Drug Loading Capacity: The increased surface area and favorable hydrophobic

interactions can lead to a higher loading efficiency of lipophilic drugs compared to

unfunctionalized CNTs.

Controlled Drug Release: The release of the drug from the functionalized CNTs can be

modulated by the nature of the linkage and the surrounding microenvironment.

Potential for Targeted Delivery: The functionalized CNTs can be further modified with

targeting ligands to direct the drug delivery system to specific cells or tissues.

Experimental Protocols
Materials and Equipment
Materials:

Multi-walled carbon nanotubes (MWCNTs)

Sulfuric acid (H₂SO₄, 98%)

Nitric acid (HNO₃, 70%)

1-Bromohexadecane (C₁₆H₃₃Br)
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Thionyl chloride (SOCl₂)

N,N-Dimethylformamide (DMF)

Anhydrous tetrahydrofuran (THF)

Dichloromethane (CH₂Cl₂)

Ethanol

Deionized water

Hydrophobic drug of interest (e.g., Paclitaxel, Doxorubicin)

Equipment:

Round-bottom flasks

Reflux condenser

Magnetic stirrer with heating plate

Ultrasonicator (bath or probe)

Centrifuge

Vacuum filtration apparatus

Vacuum oven

Fourier-transform infrared (FTIR) spectrometer

Thermogravimetric analyzer (TGA)

Raman spectrometer

UV-Vis spectrophotometer
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Protocol 1: Oxidation of Multi-Walled Carbon Nanotubes
(MWCNT-COOH)
This protocol describes the introduction of carboxylic acid groups onto the surface of MWCNTs.

Acid Treatment: In a round-bottom flask, disperse a specific amount of pristine MWCNTs in a

3:1 (v/v) mixture of concentrated sulfuric acid and nitric acid.

Sonication: Sonicate the mixture for 30-60 minutes to ensure uniform dispersion of the CNTs

in the acid mixture.

Reflux: Heat the mixture to 60-80°C and reflux for 2-4 hours with constant stirring. The

duration of the reflux can be adjusted to control the degree of oxidation.

Cooling and Dilution: Allow the mixture to cool to room temperature and then slowly pour it

into a large volume of deionized water.

Washing and Neutralization:

Separate the oxidized MWCNTs (MWCNT-COOH) from the solution by vacuum filtration or

centrifugation.

Wash the collected MWCNT-COOH repeatedly with deionized water until the pH of the

filtrate is neutral.

Drying: Dry the MWCNT-COOH in a vacuum oven at 60-80°C overnight.

Protocol 2: Covalent Functionalization with 1-
Bromohexadecane (MWCNT-COOC₁₆H₃₃)
This protocol details the esterification reaction between carboxylated MWCNTs and 1-
bromohexadecane.

Acyl Chloride Formation:

In a dry round-bottom flask under a nitrogen atmosphere, suspend the dried MWCNT-

COOH in an excess of thionyl chloride.
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Add a catalytic amount of DMF.

Reflux the mixture at 70°C for 24 hours.

After cooling, remove the excess thionyl chloride by distillation under reduced pressure.

The resulting product is acyl-chlorinated MWCNTs (MWCNT-COCl).

Esterification:

Immediately suspend the MWCNT-COCl in anhydrous THF.

In a separate flask, dissolve an excess of 1-bromohexadecane in anhydrous THF.

Add the 1-bromohexadecane solution to the MWCNT-COCl suspension.

Reflux the mixture for 48 hours under a nitrogen atmosphere with constant stirring.

Purification:

After cooling, filter the reaction mixture and wash the solid product extensively with THF,

ethanol, and deionized water to remove unreacted 1-bromohexadecane and other

byproducts.

Drying: Dry the final product, hexadecyl-functionalized MWCNTs (MWCNT-COOC₁₆H₃₃), in a

vacuum oven at 60°C overnight.

Protocol 3: Characterization of Functionalized MWCNTs
FTIR Spectroscopy:

Record the FTIR spectra of pristine MWCNTs, MWCNT-COOH, and MWCNT-COOC₁₆H₃₃.

Look for the appearance of a C=O stretching vibration peak around 1720 cm⁻¹ in the

MWCNT-COOH spectrum, indicating the presence of carboxylic acid groups.

In the spectrum of MWCNT-COOC₁₆H₃₃, confirm the presence of the ester group by the C=O

stretching peak (around 1730 cm⁻¹) and C-O stretching peaks, as well as the C-H stretching

peaks of the hexadecyl chain (around 2850-2960 cm⁻¹).
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Thermogravimetric Analysis (TGA):

Perform TGA on pristine and functionalized MWCNTs under a nitrogen atmosphere.

The weight loss observed for the functionalized MWCNTs corresponds to the decomposition

of the attached hexadecyl groups.

The degree of functionalization can be quantified from the percentage of weight loss.[3]

Raman Spectroscopy:

Analyze the D-band (disorder-induced) and G-band (graphitic) of the Raman spectra.

An increase in the D/G intensity ratio after functionalization indicates the introduction of sp³-

hybridized carbon atoms, confirming covalent modification of the CNT structure.[4]

Solubility Test:

Disperse a small amount of pristine and functionalized MWCNTs in various organic solvents

(e.g., chloroform, dichloromethane, toluene) and water.

Observe the stability of the dispersions over time. Hexadecyl-functionalized MWCNTs are

expected to show significantly improved and stable dispersion in non-polar organic solvents.

[2]

Protocol 4: Drug Loading on Functionalized MWCNTs
Dispersion: Disperse a known amount of MWCNT-COOC₁₆H₃₃ in a suitable organic solvent

in which the hydrophobic drug is also soluble (e.g., chloroform, dichloromethane).

Drug Addition: Add a known amount of the hydrophobic drug to the CNT dispersion.

Incubation: Stir the mixture at room temperature for 24-48 hours to allow for the adsorption

of the drug onto the functionalized CNTs.

Separation: Centrifuge the mixture to separate the drug-loaded CNTs from the solution.

Quantification of Loading:
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Carefully collect the supernatant.

Determine the concentration of the free drug in the supernatant using UV-Vis

spectrophotometry at the drug's maximum absorbance wavelength.

Calculate the amount of drug loaded onto the CNTs by subtracting the amount of free drug

from the initial amount of drug used.

The drug loading efficiency can be calculated using the following formula: Drug Loading

Efficiency (%) = [(Initial Drug Mass - Free Drug Mass) / Initial Drug Mass] x 100

Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of

1-bromohexadecane functionalized MWCNTs.

Table 1: Thermogravimetric Analysis (TGA) Data for Functionalized MWCNTs

Sample Weight Loss (%)
Degree of
Functionalization (mmol/g)

Pristine MWCNTs < 5 -

MWCNT-COOH 5 - 15 Varies with oxidation

MWCNT-COOC₁₆H₃₃ 20 - 40 Calculated from weight loss

Note: The degree of functionalization is calculated based on the weight loss corresponding to

the hexadecyl groups.

Table 2: Solubility of Pristine and Functionalized MWCNTs
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Solvent Pristine MWCNTs MWCNT-COOH
MWCNT-
COOC₁₆H₃₃

Water Insoluble Dispersible Insoluble

Ethanol Poorly Dispersible Dispersible Poorly Dispersible

Chloroform Insoluble Insoluble Highly Dispersible

Dichloromethane Insoluble Insoluble Highly Dispersible

Toluene Insoluble Insoluble Dispersible

Table 3: Drug Loading Capacity of Functionalized MWCNTs

Drug Functionalized CNT
Drug Loading Efficiency
(%)

Paclitaxel MWCNT-COOC₁₆H₃₃ 60 - 80

Doxorubicin MWCNT-COOC₁₆H₃₃ 50 - 70

Note: Drug loading efficiency is dependent on the specific drug, CNT functionalization, and

loading conditions.

Visualizations

Step 1: Oxidation Step 2: Functionalization Step 3: Drug Loading
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Caption: Workflow for the functionalization of MWCNTs with 1-bromohexadecane and

subsequent drug loading.
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Caption: Reaction scheme for the covalent functionalization of CNTs with 1-
bromohexadecane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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